6-Bromo-4-hydroxy-8-nitrocoumarin
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H4BrNO5 |
|---|---|
Molecular Weight |
286.04 g/mol |
IUPAC Name |
6-bromo-4-hydroxy-8-nitrochromen-2-one |
InChI |
InChI=1S/C9H4BrNO5/c10-4-1-5-7(12)3-8(13)16-9(5)6(2-4)11(14)15/h1-3,12H |
InChI Key |
PTRLDSARIFPJFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=O)O2)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Chemical Reactivity, Transformation, and Derivatization Strategies of 6 Bromo 4 Hydroxy 8 Nitrocoumarin
Reactivity of the Nitro Moiety
The nitro group at the C-8 position significantly influences the chemical behavior of the coumarin (B35378) ring. Its strong electron-withdrawing nature enhances the electrophilicity of the molecule, making it amenable to various transformations.
Reduction of the Nitro Group to Amino Functionality
A primary and highly useful transformation of the 8-nitro group is its reduction to an amino group (-NH2), yielding 8-amino-6-bromo-4-hydroxycoumarin (B15335888). This conversion is a critical step in the synthesis of a diverse array of derivatives. Various established methods for the reduction of aromatic nitro compounds can be employed. These methods often involve the use of metal catalysts, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate. organic-chemistry.org Another effective reducing agent is sodium borohydride, often used in conjunction with a catalyst like nickel(IV) tetrakis(triphenylphosphine) [Ni(PPh3)4] to enhance its reducing power for nitro groups. jsynthchem.com
The general reaction scheme for this reduction is as follows:

Subsequent Derivatization of the Amino Group
The resulting 8-amino-6-bromo-4-hydroxycoumarin is a versatile intermediate. The newly introduced amino group is nucleophilic and can readily participate in a variety of subsequent reactions, allowing for extensive derivatization.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction introduces an acyl group (R-C=O) to the nitrogen atom.
Alkylation: Alkylation of the amino group with alkyl halides can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent.
Condensation Reactions: The amino group can undergo condensation reactions with various carbonyl compounds. For instance, reaction with aldehydes or ketones can form Schiff bases (imines), which can be further reduced to stable secondary amines. Derivatization with reagents like Coumarin151-N-Hydroxysuccinimidyl Carbamate (Cou151DSC) has also been reported for amino compounds, highlighting the broad scope of derivatization possibilities. nih.gov
These derivatization strategies are pivotal for synthesizing libraries of coumarin-based compounds with diverse functionalities and for exploring their potential applications.
Chemical Transformations Involving the Bromo Substituent
The bromine atom at the C-6 position serves as a valuable handle for introducing further molecular complexity through various cross-coupling and substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The bromo substituent on the coumarin ring is an excellent substrate for these transformations.
Suzuki Coupling: This reaction involves the coupling of the bromo-coumarin with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl or vinyl substituents at the C-6 position.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-coumarin and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. youtube.com This is a reliable method for introducing alkynyl moieties.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the bromo-coumarin with an amine in the presence of a palladium catalyst and a suitable base. This provides a direct route to N-arylated coumarin derivatives.
The general scheme for these cross-coupling reactions can be represented as:

Nucleophilic Aromatic Substitution (SNAr) Reactions
While palladium-catalyzed reactions are more common, under certain conditions, the bromine atom may be susceptible to nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group at the C-8 position can activate the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the bromide by strong nucleophiles. However, the applicability of SNAr reactions to this specific substrate requires careful consideration of the reaction conditions and the nature of the nucleophile.
Reactivity and Functionalization of the 4-Hydroxy Group
The 4-hydroxy group is a key feature of this coumarin derivative, contributing to its acidic nature and providing a site for further functionalization. rsc.orgwikipedia.org
The hydroxyl group can be readily deprotonated by a base to form a phenoxide ion. This increases its nucleophilicity and allows for reactions such as:
O-Alkylation: Reaction with alkyl halides in the presence of a base to form ethers.
O-Acylation: Reaction with acyl chlorides or anhydrides to form esters. sciepub.com
Furthermore, the 4-hydroxycoumarin (B602359) moiety can participate in condensation reactions with aldehydes and other electrophiles. nih.govrsc.org For instance, it can react with aldehydes in the presence of a suitable catalyst to form various fused heterocyclic systems. The reactivity of the 4-hydroxy group allows for the synthesis of a wide range of derivatives with modified properties. sciepub.com
Synthesis of Novel Heterocyclic Systems Incorporating the 6-Bromo-4-hydroxy-8-nitrocoumarin Scaffold
The inherent reactivity of the functional groups on the this compound core makes it a valuable starting material for the synthesis of more complex heterocyclic structures. The electron-withdrawing nitro group and the displaceable bromo substituent, in conjunction with the reactive 4-hydroxy group, provide multiple avenues for elaboration.
Cyclization Reactions to Form Fused Ring Systems
The 4-hydroxycoumarin moiety is well-known for its ability to undergo cyclization reactions to furnish a variety of fused heterocyclic systems. For instance, the reaction of 4-hydroxycoumarins with various reagents can lead to the formation of pyranocoumarins, pyridocoumarins, and pyrrolocoumarins. nih.gov While specific examples involving the 6-bromo-8-nitro substituted scaffold are not extensively detailed in readily available literature, the general reactivity patterns of 4-hydroxycoumarins can be considered. The presence of the nitro group at the 8-position is expected to influence the electron density of the aromatic ring and, consequently, the reactivity of the 4-hydroxy group in cyclization reactions.
One common strategy involves the formation of a new ring fused at the 3- and 4-positions of the coumarin core. nih.gov These reactions often proceed through intermediates derived from the reactive C3 position, which can be achieved via various synthetic transformations starting from the 4-hydroxy group.
Construction of Hybrid Molecules via Linker Chemistry
The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to develop compounds with potentially enhanced or synergistic biological activities. arkat-usa.org The this compound scaffold can be functionalized for incorporation into such hybrid molecules through linker chemistry.
The bromo substituent at the 6-position is a key handle for introducing linkers via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions would allow for the attachment of a wide array of molecular fragments. Similarly, the 4-hydroxy group can be etherified or esterified with linkers bearing appropriate functional groups.
A prominent example in the broader coumarin class is the development of coumarin-pyrimidine hybrids, which have demonstrated significant biological activities. arkat-usa.org Although a specific synthesis starting from this compound is not explicitly described, the general synthetic routes often involve the reaction of a functionalized coumarin with a pyrimidine (B1678525) precursor. arkat-usa.org
Chemo- and Regioselective Reactions for Complex Architectures
The development of complex molecular architectures from a multifunctional starting material like this compound hinges on the ability to perform chemo- and regioselective reactions. The differential reactivity of the functional groups allows for a stepwise and controlled synthetic approach.
The 4-hydroxy group, being acidic, can be selectively deprotonated and alkylated or acylated. The bromo group at the C6 position is susceptible to nucleophilic aromatic substitution under certain conditions or can participate in organometallic cross-coupling reactions. The nitro group at the C8 position can be reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation. This amino intermediate opens up possibilities for the synthesis of fused nitrogen-containing heterocycles.
The selective manipulation of these functional groups is crucial for building intricate molecular designs and is a testament to the versatility of this particular coumarin derivative in organic synthesis.
Computational Chemistry and Theoretical Characterization of 6 Bromo 4 Hydroxy 8 Nitrocoumarin
Advanced Electronic Structure and Molecular Geometry Studies
The spatial arrangement of atoms and the distribution of electrons within a molecule are fundamental to its chemical behavior. Computational methods provide powerful tools to elucidate these characteristics with high precision.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For a molecule like 6-Bromo-4-hydroxy-8-nitrocoumarin, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to determine its most stable three-dimensional structure, known as the optimized geometry.
In this process, the total energy of the molecule is minimized with respect to the positions of its atoms. This yields crucial information on bond lengths, bond angles, and dihedral angles. For instance, in a study of 8-formyl-7-hydroxy-4-methylcoumarin, DFT calculations provided detailed bond lengths and angles, revealing the planarity of the coumarin (B35378) ring system. researchgate.net Similar calculations for this compound would be expected to show a largely planar coumarin core, with the substituents (bromo, hydroxyl, and nitro groups) influencing the local geometry. The presence of the bulky bromine atom and the nitro group may introduce minor distortions from perfect planarity.
The total energy obtained from DFT calculations is also vital for assessing the thermodynamic stability of the molecule. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key outputs. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For substituted coumarins, the nature and position of the substituents significantly modulate this energy gap.
| Parameter | Expected Trend for this compound | Basis of Expectation from Related Compounds |
|---|---|---|
| Optimized Geometry | Largely planar coumarin core with potential minor distortions due to bulky substituents. | DFT studies on other substituted coumarins consistently show a planar ring system. researchgate.net |
| Bond Lengths (C-Br, C-N, C-O) | Specific lengths would be determined, reflecting the electronic environment. | Calculations on similar molecules provide reference values for these types of bonds. |
| HOMO-LUMO Energy Gap | Expected to be relatively small, indicating potential for high reactivity. | Electron-withdrawing groups like nitro and bromo groups tend to lower the LUMO energy, reducing the gap. |
| Total Energy | A specific value in Hartrees, indicating the molecule's stability. | Provides a benchmark for comparing the stability of different conformers or isomers. |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.
For this compound, the MESP surface would be expected to show a significant region of negative potential around the oxygen atoms of the carbonyl group, the hydroxyl group, and the nitro group, making these sites potential targets for electrophiles. The hydrogen atom of the hydroxyl group would likely be a site of positive potential. The aromatic ring itself will exhibit a complex potential landscape influenced by the competing electronic effects of the substituents. The electron-withdrawing nitro and bromo groups will tend to create regions of positive potential on the benzene (B151609) ring, while the electron-donating hydroxyl group will have the opposite effect. Studies on other coumarins, such as 6-hydroxycoumarin, have shown that negative potential regions are primarily localized over the oxygen atoms, while positive regions are found over the benzene ring. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent charge transfer from a filled (donor) NBO to an empty (acceptor) NBO, leading to stabilization of the molecule.
| Donor NBO | Acceptor NBO | Expected Interaction Type | Significance |
|---|---|---|---|
| LP (O) of C=O | π* (C=C) | n→π | Contributes to the delocalization and stability of the lactone ring. |
| LP (O) of -OH | π (Aromatic Ring) | n→π | Enhances electron density in the ring, influencing reactivity. |
| π (Aromatic Ring) | π (NO2) | π→π | Indicates charge transfer towards the electron-withdrawing nitro group. |
| LP (Br) | σ (Adjacent C-C) | n→σ* | Reflects the electronic influence of the bromine substituent. |
Prediction and Interpretation of Spectroscopic Properties
Computational methods are also instrumental in predicting and interpreting the spectroscopic signatures of molecules, providing a powerful complement to experimental techniques.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. Computational simulations of vibrational spectra can be performed using the optimized geometry and force constants derived from DFT calculations.
The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to aid in the assignment of spectral bands to specific vibrational modes. For a complex molecule like this compound, the vibrational spectrum would be rich with characteristic peaks. For example, the C=O stretching vibration of the lactone ring is typically a strong band in the IR spectrum, expected in the region of 1700-1750 cm⁻¹. The O-H stretching of the hydroxyl group would appear as a broad band, likely around 3200-3600 cm⁻¹. The N-O stretching vibrations of the nitro group would also give rise to characteristic strong bands. Theoretical studies on similar molecules, such as 3-acetyl-7-methoxycoumarin, have demonstrated the accuracy of DFT in predicting vibrational spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring and the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents. The electron-withdrawing nitro and bromo groups would be expected to shift the signals of nearby protons to a higher frequency (downfield), while the electron-donating hydroxyl group would cause an upfield shift. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with their chemical shifts reflecting the local electronic environment. Computational studies on other coumarins have shown a good correlation between calculated and experimental NMR chemical shifts, aiding in the structural elucidation of these compounds. researchgate.net
Electronic Absorption (UV-Vis) Spectra and Tautomeric Considerations
The electronic properties and structural dynamics of this compound are fundamentally influenced by the phenomenon of tautomerism, a characteristic feature of the 4-hydroxycoumarin (B602359) scaffold. scirp.orgresearchgate.net This compound can exist in equilibrium between two primary tautomeric forms: the enol form (4-hydroxy-2H-chromen-2-one) and the keto form (2,4-chromandione). scirp.org Spectroscopic analyses, such as 1H and 13C NMR, of 4-hydroxycoumarin derivatives generally indicate that the 4-hydroxy-2-chromenone (enol) tautomer is the predominant form in solution. scirp.orgnih.gov
However, the 2,4-chromandione (keto) form, while less stable, is believed to be a critical intermediate in many of the chemical and biological reactions of these molecules. researchgate.netscirp.org The equilibrium between these two forms is a key factor in understanding the reactivity of the coumarin ring. scirp.org The substituents on the benzene ring—in this case, a bromine atom at position 6 and a nitro group at position 8—significantly influence the electronic distribution and, consequently, the stability and reactivity of these tautomers. The nitro group, being a strong electron-withdrawing group, enhances the electrophilicity of the molecule. nih.gov
The electronic absorption (UV-Vis) spectra of coumarin derivatives are well-documented, with many compounds known for their intense fluorescence. scirp.org The specific absorption and emission wavelengths are highly dependent on the nature and position of substituents on the coumarin core. The presence of the hydroxyl, bromo, and nitro functional groups on this compound dictates its unique photophysical characteristics, which are essential for applications such as fluorescent probes. scirp.orgnih.gov
Reactivity and Stability Indices from Conceptual DFT
Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the chemical reactivity of molecules through various descriptors. plos.orgrjptonline.org These indices, derived from the electron density, help predict the stability, reactivity, and selectivity of compounds like this compound in chemical reactions.
Determination of Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity, Nucleophilicity)
Table 1: Global Reactivity Descriptors in Conceptual DFT
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | μ ≈ -(I+A)/2 ≈ (EHOMO + ELUMO)/2 | Measures the escaping tendency of electrons; indicates the direction of charge transfer. |
| Chemical Hardness (η) | η ≈ (I-A) ≈ (ELUMO - EHOMO) | Measures the resistance to deformation or change in electron density. Harder molecules are less reactive. |
| Global Electrophilicity (ω) | ω = μ²/ (2η) | Quantifies the energy stabilization when the system acquires additional electronic charge from the environment. |
| Global Softness (S) | S = 1 / η | Reciprocal of hardness; indicates a higher propensity for chemical reactions. |
Note: I represents the ionization potential and A represents the electron affinity. These are approximated using HOMO and LUMO energies based on Koopmans' theorem. nih.gov
Local Reactivity Indices (e.g., Fukui Functions) for Predicting Reaction Sites
While global descriptors describe the molecule as a whole, local reactivity indices like Fukui functions (ƒ(r)) predict which specific atomic sites within a molecule are most likely to participate in a chemical reaction. plos.org The Fukui function measures the change in electron density at a particular point when the total number of electrons in the system changes.
By using a finite difference approximation, condensed Fukui functions for each atom (k) can be calculated to identify sites for electrophilic, nucleophilic, and radical attack.
ƒk+ : Indicates susceptibility to nucleophilic attack (where an electron is added). A high value points to the most electrophilic site.
ƒk- : Indicates susceptibility to electrophilic attack (where an electron is removed). A high value points to the most nucleophilic site.
ƒk0 : Indicates susceptibility to radical attack .
For this compound, calculations would likely predict that the oxygen atoms of the carbonyl and hydroxyl groups are preferred sites for electrophilic attack or metal coordination, while specific carbon atoms in the rings would be susceptible to nucleophilic attack, influenced by the strong electron-withdrawing nitro group. nih.gov
Table 2: Interpretation of Condensed Fukui Functions
| Fukui Function | Calculation | Predicted Reaction Type |
| ƒk+ | qk(N+1) - qk(N) | Nucleophilic Attack (most electrophilic site) |
| ƒk- | qk(N) - qk(N-1) | Electrophilic Attack (most nucleophilic site) |
| ƒk0 | ½ [qk(N+1) - qk(N-1)] | Radical Attack |
Note: qk(N) is the electron population (atomic charge) of atom k in the neutral state, while qk(N+1) and qk(N-1) are for the anionic and cationic states, respectively.
Structure-Activity Relationship (SAR) and Ligand-Target Interactions through Molecular Modeling
Molecular modeling techniques, particularly molecular docking, are invaluable for exploring the structure-activity relationships of compounds by simulating their interaction with biological targets.
Molecular Docking Simulations for Enzyme and Receptor Binding
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as an enzyme or receptor. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A scoring function is then used to calculate the binding energy (or docking score), which estimates the strength of the interaction. Lower binding energy values typically suggest a higher binding affinity. The unique structure of the coumarin, with its capacity for hydrogen bonding, pi-stacking, and hydrophobic interactions, makes it a versatile scaffold for enzyme inhibition.
Prediction of Binding Affinity to Biological Targets (e.g., Carbonic Anhydrase, COX Enzymes, Aromatase)
Molecular docking studies can predict the potential of this compound to inhibit various enzymes implicated in disease.
Carbonic Anhydrase (CA): Carbonic anhydrases are zinc-containing metalloenzymes. While classic inhibitors are sulfonamides that coordinate with the catalytic zinc ion, other compounds can also bind within the enzyme's active site. Docking simulations of this compound into CA isozymes (e.g., CA II, IX, XII) would explore how its hydroxyl and carbonyl groups interact with the hydrophilic and hydrophobic residues of the active site, potentially disrupting its catalytic function.
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Docking studies of coumarin derivatives into the active sites of COX enzymes have been performed to predict their anti-inflammatory potential. For this compound, simulations would assess how its planar structure fits within the enzyme's binding channel and how its functional groups form hydrogen bonds and other interactions with key amino acid residues, potentially leading to selective inhibition.
Aromatase: Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis, making it a crucial target in the treatment of hormone-dependent breast cancer. Coumarin derivatives have been investigated as potential aromatase inhibitors. nih.gov Molecular docking would place this compound into the aromatase active site to predict its binding mode. Key interactions would likely involve the heme iron atom and polar and non-polar residues such as Met374, Asp309, and Thr310, which are important for inhibitor binding. scirp.org The analysis would provide a binding affinity score (e.g., in kcal/mol) to estimate its inhibitory potency compared to known inhibitors like letrozole. scirp.orgplos.org
Characterization of Molecular Interactions at Binding Sites (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The specific arrangement of functional groups on the this compound scaffold dictates the types of non-covalent interactions it can form within a biological binding site, such as an enzyme's active site. These interactions are fundamental to its mechanism of action and binding affinity.
The key structural features for molecular interactions are:
4-hydroxy group: This group can act as both a hydrogen bond donor and acceptor. The hydroxyl proton can be donated to an electronegative atom (like oxygen or nitrogen) on a receptor, while the oxygen atom can accept a hydrogen bond from a donor group on the receptor.
Carbonyl group (at position 2): The oxygen of the lactone carbonyl is a potent hydrogen bond acceptor.
8-nitro group: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. The nitro group also significantly influences the electronic properties of the aromatic ring, enhancing its electrophilicity. smolecule.com
Benzene ring: The aromatic ring system can participate in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions with nonpolar residues.
Interaction studies on this compound often involve investigating its reactivity with biological macromolecules like proteins and nucleic acids. smolecule.com Techniques such as bioconjugation and binding assays are employed to understand how this coumarin derivative interacts with various receptors or enzymes, which can provide insights into its potential therapeutic applications. smolecule.com The halogenated nature of the compound makes it suitable for selective coupling with thiols or amines in biomolecules. smolecule.com
A hypothetical interaction of this compound within a protein binding pocket could involve a network of these interactions. For instance, the 4-hydroxy and 8-nitro groups might anchor the molecule in place through hydrogen bonds with polar amino acid residues, while the coumarin ring system engages in hydrophobic interactions with a nonpolar region of the binding site.
Potential for Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead compounds, and understanding the molecular properties that are critical for a desired biological effect.
For coumarin derivatives, including those with nitro substitutions, QSAR studies have been successfully applied to explore their antimicrobial and other biological activities. These studies typically use a range of molecular descriptors, including:
Electronic descriptors: Such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which are often calculated using semi-empirical or density functional theory (DFT) methods.
Steric descriptors: Related to the size and shape of the molecule.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Given the precedent for successful QSAR models for nitrocoumarins and related compounds, there is significant potential for developing a robust QSAR model for this compound and its analogues. Such a model could predict the biological activity of new derivatives with different substituents on the coumarin ring, thereby guiding the synthesis of more potent and selective compounds. The development of such a model would involve synthesizing a series of related compounds, measuring their biological activity, calculating a set of molecular descriptors, and then using statistical methods to build and validate the QSAR equation.
Lipophilicity and Permeability Predictions using Computational Methods
Lipophilicity and permeability are critical pharmacokinetic properties that determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods are widely used to predict these properties in the early stages of drug discovery, helping to identify candidates with favorable drug-like characteristics.
Lipophilicity:
Permeability:
Permeability, particularly across biological membranes like the intestinal epithelium or the blood-brain barrier, is a more complex property to predict. Computational models for permeability often incorporate descriptors such as:
Molecular weight
LogP
Number of hydrogen bond donors and acceptors
Polar surface area (PSA)
These parameters are often used in rules-based models, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound. For this compound, we can calculate these properties based on its structure.
Below is a table of computationally predicted properties for this compound and related compounds for comparison.
| Property | This compound | 6-Bromo-4-hydroxycoumarin nih.gov | 3-Bromo-6-nitrocoumarin nih.gov |
| Molecular Formula | C₉H₄BrNO₅ smolecule.com | C₉H₅BrO₃ nih.gov | C₉H₄BrNO₄ nih.gov |
| Molecular Weight | 286.04 g/mol smolecule.com | 241.04 g/mol nih.gov | 270.04 g/mol nih.gov |
| XLogP3 | Data not available | 2 nih.gov | 2.6 nih.gov |
| Hydrogen Bond Donors | 1 smolecule.com | 1 nih.gov | 0 nih.gov |
| Hydrogen Bond Acceptors | 5 smolecule.com | 3 nih.gov | 4 nih.gov |
| Polar Surface Area (PSA) | Data not available | 46.5 Ų nih.gov | 72.1 Ų nih.gov |
Note: The data for this compound is based on its known chemical formula and functional groups, while the data for the related compounds is sourced from PubChem.
Mechanistic Investigations of Biological Activities Exhibited by 6 Bromo 4 Hydroxy 8 Nitrocoumarin and Its Analogs
Anti-Cancer Mechanisms of Action
The anti-cancer effects of coumarin (B35378) derivatives are multifaceted, often involving the modulation of critical cellular pathways that regulate cell growth, proliferation, and survival. The presence of electron-withdrawing groups like bromine and nitro moieties, combined with a hydroxyl group, on the coumarin framework can enhance the compound's interaction with biological targets, leading to the inhibition of cancer cell progression.
Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt/mTOR, STAT3)
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. nih.govnih.govnih.govmdpi.com Several coumarin derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anti-cancer activity. nih.govnih.govmdpi.com
For instance, studies on benzylsulfone coumarin derivatives have shown that compounds bearing a bromo or nitro substituent can exhibit inhibitory activity against PI3K. Specifically, 6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2H-chromen-2-one demonstrated significant inhibition of PI3Kα. nih.gov This suggests that the 6-bromo substitution pattern, as seen in 6-bromo-4-hydroxy-8-nitrocoumarin, could contribute to the modulation of the PI3K/Akt/mTOR pathway. While direct evidence for this compound is not available, the inhibitory action of structurally similar compounds points towards this pathway as a probable target.
The STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway is another critical mediator of tumor cell survival, proliferation, and invasion. Some coumarin-based hybrids have been investigated as potential STAT3 inhibitors. For example, certain coumarin–imine hybrids have shown moderate activity against cancer cell lines, with mechanistic studies indicating an impact on STAT3 phosphorylation levels. sci-hub.se Although direct studies on this compound's effect on STAT3 are lacking, the general ability of coumarin derivatives to interfere with this pathway suggests it as a plausible area for future investigation.
Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Arrest
A primary mechanism through which many anti-cancer agents exert their effects is the induction of apoptosis, or programmed cell death, and the arrest of the cell cycle, thereby preventing uncontrolled cell division. Coumarin derivatives have been widely reported to induce both apoptosis and cell cycle arrest in various cancer cell lines. nih.govnih.govresearchgate.net
Research on nitro-coumarin derivatives has demonstrated their cytotoxic and apoptotic potential. For example, 8-nitro-7-hydroxycoumarin has been shown to induce apoptosis in human leukemia cell lines. nih.gov Furthermore, a silver complex of 4-hydroxy-3-nitro-coumarin was found to induce cell death through apoptosis, accompanied by alterations in the cell cycle progression. These findings highlight the potential role of the nitro group in the anti-cancer activity of coumarins.
The combined presence of a bromo and a nitro group on the coumarin scaffold may synergistically enhance these effects. While specific data for this compound is limited, the known pro-apoptotic and cell cycle-inhibiting properties of its structural components suggest a strong likelihood of similar activity.
The apoptotic process is executed by a family of cysteine proteases known as caspases. Activation of initiator caspases (e.g., caspase-9) triggers a cascade leading to the activation of executioner caspases (e.g., caspase-3 and -7), which in turn cleave various cellular substrates, including poly(ADP-ribose) polymerase (PARP). nih.govfrontiersin.org PARP cleavage is a well-established hallmark of apoptosis. frontiersin.orgnih.gov
Studies on a silver complex of 4-hydroxy-3-nitro-coumarin have provided evidence for the activation of caspase-3 and caspase-9, along with the cleavage of PARP in cancer cells. This indicates that the nitro-coumarin scaffold can initiate the intrinsic apoptotic pathway. The activation of caspase-9 points to the involvement of the apoptosome, a protein complex that forms following the release of cytochrome c from the mitochondria.
The intrinsic pathway of apoptosis is centered around the mitochondria. Disruption of the mitochondrial membrane potential (MMP) is a key event that leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. nih.govnih.gov
While direct studies on the effect of this compound on MMP are not available, the observed activation of caspase-9 by a related nitro-coumarin derivative strongly suggests the involvement of mitochondrial-mediated apoptosis. The release of cytochrome c, which is often preceded by a loss of MMP, is a critical step in the activation of caspase-9. nih.gov Therefore, it is highly probable that this compound or its analogs could induce apoptosis by disrupting the integrity of the mitochondrial membrane.
The Bcl-2 family of proteins plays a pivotal role in regulating the intrinsic apoptotic pathway. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of these proteins is critical in determining the fate of a cell. An increase in the Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c. nih.govnih.gov
Several coumarin derivatives have been shown to modulate the expression of Bcl-2 family proteins. For instance, some 3-arylcoumarin derivatives have been found to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net This modulation of Bcl-2 family proteins shifts the balance towards apoptosis, contributing to the anti-cancer effects of these compounds. It is plausible that this compound exerts its pro-apoptotic effects through a similar mechanism.
Interference with Key Cellular Processes, such as Microtubule Dynamics
Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. nih.gov
Certain coumarin derivatives have been identified as inhibitors of tubulin polymerization. nih.gov These compounds can bind to tubulin, disrupt the formation of the mitotic spindle, and ultimately lead to cell cycle arrest and apoptosis. While there is no specific research on the interaction of this compound with microtubules, the general ability of the coumarin scaffold to serve as a platform for developing tubulin inhibitors suggests that this could be a potential anti-cancer mechanism for this compound and its analogs.
Data Tables
Table 1: Investigated Biological Activities of Coumarin Analogs
| Compound/Analog Type | Biological Activity | Pathway/Mechanism | Reference |
| 6-Bromo-coumarin derivative | PI3K Inhibition | PI3K/Akt/mTOR | nih.gov |
| 4-Hydroxy-3-nitro-coumarin complex | Apoptosis, Cell Cycle Arrest | Caspase-3/9 activation, PARP cleavage | |
| 8-Nitro-7-hydroxycoumarin | Cytotoxicity, Apoptosis | Apoptosis Induction | nih.gov |
| 3-Arylcoumarin derivatives | Apoptosis | Increased Bax/Bcl-2 ratio | researchgate.net |
| Coumarin-imine hybrids | Anti-proliferative | STAT3 inhibition | sci-hub.se |
| Various Coumarin derivatives | Tubulin Polymerization Inhibition | Interference with Microtubule Dynamics | nih.gov |
Role in Reactive Oxygen Species (ROS) Homeostasis
The coumarin scaffold is a recurring motif in compounds exhibiting significant antioxidant properties, and the introduction of specific substituents can further modulate this activity. This compound, by virtue of its chemical structure, is implicated in processes that influence the balance of reactive oxygen species (ROS) within biological systems. smolecule.com The presence of a hydroxyl group at the C4 position is a key determinant of the antioxidant potential of coumarin derivatives. This functional group can act as a hydrogen donor, a critical step in the neutralization of free radicals.
The antioxidant effects of coumarins are not solely dependent on direct radical scavenging. Some derivatives are known to influence the activity of enzymes involved in oxidative stress pathways. While direct studies on this compound's specific impact on ROS-regulating enzymes are not extensively detailed in the available literature, the general behavior of substituted coumarins suggests potential interactions. For instance, some coumarins can modulate the expression or activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).
Conversely, under certain conditions, some coumarin derivatives can exhibit pro-oxidant activity, contributing to the generation of ROS. This dual role is often dependent on the cellular environment and the specific substituents on the coumarin ring. For example, a synthetic chalcone (B49325) derivative, 6'-benzyloxy-4-bromo-2'-hydroxychalcone, has been shown to induce apoptosis in leukemia cells through a mechanism dependent on the generation of reactive oxygen species. nih.gov This highlights the complex interplay between the chemical structure of such compounds and their effect on cellular redox homeostasis.
Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, Aromatase, 15-Lipoxygenase-1)
The structural features of this compound and its analogs make them candidates for interaction with various enzymes, leading to the modulation of their catalytic activity. The inhibitory potential of coumarins has been explored against several enzyme families, with the substitution pattern on the coumarin ring playing a crucial role in both potency and selectivity.
Carbonic Anhydrase Inhibition:
Aromatase Inhibition:
Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent cancers. The potential for coumarin derivatives to inhibit aromatase has been investigated. While direct inhibition data for this compound is scarce, studies on related structures provide insights. For example, metal complexes of 8-hydroxyquinoline (B1678124) and uracil (B121893) derivatives have been explored as aromatase inhibitors. dovepress.com Notably, copper complexes of these derivatives exhibited significant aromatase inhibitory effects. dovepress.com Furthermore, research on other brominated steroidal compounds, such as 6-bromoandrostenedione, has demonstrated potent and selective aromatase inhibition. nih.gov This suggests that the presence of a bromine atom, as in this compound, could be a favorable feature for interacting with the aromatase active site.
15-Lipoxygenase-1 Inhibition:
Lipoxygenases are a family of enzymes involved in the inflammatory cascade. The inhibition of these enzymes is a therapeutic strategy for inflammatory diseases. Coumarin derivatives have been identified as inhibitors of lipoxygenase. mdpi.com A study on various coumarin derivatives revealed that the substitution pattern significantly influences their inhibitory activity against soybean lipoxygenase. mdpi.com For instance, coumarins with a bromine atom at the 6-position generally showed a high rate of inhibition. mdpi.com While a specific compound, 3-acetyl-6-bromocoumarin, displayed lower activity, other 6-bromo substituted coumarins were potent inhibitors. mdpi.com The inhibitory mechanism of flavonoids against 15-lipoxygenase-1 has been studied in detail, revealing that these compounds can prolong the lag phase of the reaction, decrease the initial rate, and cause time-dependent inactivation of the enzyme. nih.gov
Anti-Inflammatory Mechanisms
The anti-inflammatory properties of coumarin derivatives are well-documented and are attributed to their ability to modulate key pathways in the inflammatory response.
Cyclooxygenase (COX) Enzyme Inhibition and Isoform Specificity
Cyclooxygenase (COX) enzymes are central to the production of prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1, which is constitutively expressed in many tissues, and COX-2, which is induced during inflammation. nih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov
While specific data on the COX inhibitory activity of this compound is not extensively reported, studies on other coumarin derivatives suggest a potential for this class of compounds to interact with COX enzymes. For instance, 6,7-dimethoxy-4-methylcoumarin (B14643) has been shown to downregulate the expression of COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net Similarly, acetylated derivatives of 7,8-dihydroxy-4-methylcoumarin (B1670369) also demonstrated a dose-dependent downregulation of COX-2 expression. researchgate.net The molecular basis for COX inhibition by various non-steroidal anti-inflammatory drugs (NSAIDs) has been extensively studied, revealing that different chemical classes form distinct interactions within the active site of the enzyme. nih.gov
Suppression of Pro-inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandin (B15479496) E2, TNF-α, IL-1β, IL-6)
A key aspect of the anti-inflammatory action of coumarins is their ability to suppress the production of various pro-inflammatory mediators. Overproduction of these molecules is a hallmark of chronic inflammatory conditions. nih.gov
Studies on coumarin analogs have demonstrated their efficacy in reducing the levels of these inflammatory molecules. For example, 6,7-dimethoxy-4-methylcoumarin was found to inhibit the LPS-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2) in RAW 264.7 macrophage cells. researchgate.netnih.gov This was achieved through the downregulation of the expression of inducible nitric oxide synthase (iNOS) and COX-2. researchgate.net Furthermore, this compound also suppressed the production of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov Similarly, acetylated derivatives of 7,8-dihydroxy-4-methylcoumarin also showed a dose-dependent reduction in NO, PGE2, and pro-inflammatory cytokine expression. researchgate.net Fucoidan from Nizamuddinia zanardinii has also been shown to stimulate macrophage cells to secrete NO, TNF-α, IL-1β, and IL-6. nih.gov
Attenuation of NF-κB and MAPK Signaling Pathways
The production of pro-inflammatory mediators is largely regulated by intracellular signaling pathways, with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways playing central roles. nih.gov The anti-inflammatory effects of many coumarin derivatives are mediated through the modulation of these pathways. mdpi.com
The canonical NF-κB pathway is a critical mediator of the inflammatory response. nih.gov Several coumarin derivatives have been shown to inhibit the activation of NF-κB. For instance, 6,7-dimethoxy-4-methylcoumarin was found to attenuate LPS-induced NF-κB activation by inhibiting the phosphorylation of IκB-α. nih.gov This prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory genes. mdpi.com
The MAPK signaling pathway, which includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, is also a key regulator of inflammation. mdpi.com Various coumarin derivatives have been shown to inhibit the phosphorylation of these MAPKs. mdpi.comresearchgate.net For example, 6,7-dimethoxy-4-methylcoumarin inhibited the LPS-induced phosphorylation of ERK, JNK, and p38. nih.govnih.gov Similarly, acetylated derivatives of 7,8-dihydroxy-4-methylcoumarin also inhibited the phosphorylation of ERK, JNK, and p38 in a concentration-dependent manner. researchgate.net These findings suggest that the anti-inflammatory effects of these coumarins are, at least in part, due to their ability to downregulate both the NF-κB and MAPK signaling pathways. researchgate.netnih.govmdpi.com
Antimicrobial and Antibiofilm Mechanistic Insights
Coumarin derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. smolecule.com The specific mechanisms underlying these activities are multifaceted and depend on the substitution pattern of the coumarin core. While detailed mechanistic studies on the antimicrobial action of this compound are not extensively available, the general mechanisms of action for substituted coumarins can provide valuable insights.
The presence of a bromine atom and a nitro group on the coumarin scaffold of this compound is expected to significantly influence its electronic properties and, consequently, its interaction with microbial targets. smolecule.com The nitro group, being a strong electron-withdrawing group, can enhance the electrophilicity of the coumarin ring, making it more susceptible to nucleophilic attack by biological macromolecules. smolecule.com
Potential antimicrobial mechanisms for coumarin derivatives include the disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. The lipophilic nature of many coumarins allows them to intercalate into the lipid bilayer of the microbial cell membrane, leading to increased permeability and eventual cell lysis. Furthermore, coumarins can inhibit microbial enzymes through various interactions, including the formation of covalent bonds with active site residues.
In addition to direct antimicrobial effects, some coumarins have demonstrated the ability to inhibit biofilm formation. Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents. The antibiofilm activity of coumarins may involve the inhibition of bacterial quorum sensing, a cell-to-cell communication system that regulates biofilm development. By interfering with quorum sensing signaling, these compounds can prevent the initial attachment of bacteria to surfaces and disrupt the maturation of existing biofilms.
Inhibition of Bacterial Quorum Sensing Systems (e.g., LasR protein)
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates various collective behaviors, including virulence factor production and biofilm formation, making it a key target for antimicrobial strategies. mdpi.comnih.gov Coumarins, as a class of compounds, have been identified as potential inhibitors of these QS systems. mdpi.com The process of QS relies on the production and detection of small signaling molecules called autoinducers. mdpi.com By interfering with this signaling cascade, QS inhibitors can disrupt bacterial pathogenesis. nih.gov
The mechanism of inhibition by coumarin derivatives can involve direct interaction with QS receptors. mdpi.comnih.gov For instance, studies on analogs have shown that they can bind to the active pockets of QS receptors, such as CviR. mdpi.com Some inhibitors, like meta-bromo-thiolactone, function by directly deactivating these receptors, which in turn prevents the expression of virulence factors. nih.gov While specific studies on this compound's interaction with the LasR protein are not detailed in the available literature, the general activity of the coumarin scaffold suggests a potential for such interactions.
Disruption of Biofilm Formation and Adhesion
Bacterial biofilms are structured communities of cells encased in a self-produced polysaccharide matrix, which offers protection from environmental threats and antimicrobial agents. mdpi.com The formation of these biofilms is a critical process for bacterial survival and is often regulated by quorum sensing. mdpi.comnih.gov Consequently, compounds that inhibit QS are also frequently effective at disrupting biofilm formation. mdpi.com
Coumarin and its derivatives have demonstrated significant antibiofilm capabilities against a range of pathogens. nih.gov Research has shown that coumarin can suppress the production of the extracellular matrix in S. typhimurium by downregulating genes essential for the production of cellulose (B213188) and curli fimbriae. mdpi.com Various coumarin derivatives have been reported to inhibit biofilm formation in bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov For example, a recent study highlighted that certain newly synthesized coumarin derivatives exhibited promising antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While direct data on this compound is limited, the established anti-biofilm properties of the coumarin family suggest its potential in this area. nih.govsmolecule.com
Molecular Basis of Antibacterial and Antifungal Action, including Membrane and Metabolic Pathway Interference
The coumarin nucleus is the foundation for a wide array of derivatives possessing antibacterial and antifungal properties. smolecule.comscielo.br The biological activity of these compounds is significantly influenced by the nature and position of substituents on the coumarin ring. smolecule.com
Derivatives of 4-hydroxycoumarin (B602359) have shown notable antibacterial activity. For instance, certain 4-hydroxy-6-nitrocoumarin (B2660790) derivatives have demonstrated considerable efficacy against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Salmonella typhimurium. scielo.br Similarly, an analog, 7-Hydroxy-4-methyl-8-nitrocoumarin, has been reported to be active against S. aureus and E. coli. caymanchem.com The presence of nitro and bromo groups on the coumarin scaffold, as seen in this compound, is known to influence its electrophilicity and potential for interaction with biological macromolecules, which may form the basis of its antimicrobial action. smolecule.com While the precise molecular mechanisms, such as specific metabolic pathway or membrane interference, for this compound are not extensively detailed, the collective evidence from its analogs points towards a significant potential for antimicrobial efficacy. smolecule.comscielo.br
Antioxidant Mechanisms
Direct Radical Scavenging Activities (e.g., DPPH, ABTS assays)
The antioxidant potential of 4-hydroxycoumarin derivatives is a subject of significant research, with their efficacy often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). nih.govscholaris.ca The core 4-hydroxycoumarin structure possesses an enolic moiety that is crucial for its antioxidant capabilities. researchgate.net
Structure-activity relationship studies have provided valuable insights. Notably, substitutions at the C6 position of the coumarin ring have been shown to enhance radical scavenging potential. nih.govscholaris.ca This suggests that the bromine atom at the C6 position in this compound could contribute favorably to its antioxidant activity. Furthermore, the presence of hydroxyl groups, particularly at positions 7 and 8, is known to improve scavenging activity. nih.gov A variety of 4-hydroxycoumarin analogs have demonstrated potent radical scavenging, with some exhibiting higher efficacy than standard antioxidants like butylated hydroxytoluene (BHT). nih.govscholaris.canih.gov
Table 1: Radical Scavenging Activity of Selected 4-Hydroxycoumarin Analogs
| Compound | Assay | Activity (IC50) | Reference |
|---|---|---|---|
| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH | 0.05 mmol/L | nih.govscholaris.ca |
| Ascorbic Acid (Standard) | DPPH | 0.06 mmol/L | nih.govscholaris.ca |
| Butylated Hydroxytoluene (BHT) (Standard) | DPPH | 0.58 mmol/L | nih.govscholaris.ca |
This table presents data for analog compounds to illustrate the antioxidant potential of the 4-hydroxycoumarin class. IC50 is the concentration required to scavenge 50% of the radicals.
Inhibition of Lipid Peroxidation Processes
Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cell damage. Antioxidants can mitigate this damage by interrupting the chain reactions of peroxidation. Several coumarin derivatives have been investigated for their ability to inhibit this process. caymanchem.commdpi.com
Specifically, studies on coumarin derivatives have shown that substitutions on the coumarin ring play a critical role. The presence of a bromine atom at the C6 position has been associated with a high rate of lipid peroxidation inhibition. mdpi.com One study found that various coumarin derivatives inhibited lipid peroxidation in a range from 7.0% to 91.0%, with several C6-bromo substituted compounds showing high efficacy. mdpi.com Another related compound, 7-Hydroxy-4-methyl-8-nitrocoumarin, has been shown to inhibit NADPH-dependent lipid peroxidation in rat liver microsomes, further supporting the potential of the nitro-substituted coumarin scaffold in preventing oxidative damage to lipids. caymanchem.com
Metal Ion Chelation Mechanisms
The ability of a compound to chelate metal ions, such as iron and copper, is an important antioxidant mechanism. These metal ions can act as catalysts in the generation of reactive oxygen species through Fenton-like reactions. By binding to these ions, chelating agents can render them inactive, thus preventing the initiation of oxidative chain reactions. nih.govscholaris.ca
Other Mechanistic Biological Activities (e.g., Neuroprotection, Anticoagulant activity at the molecular level)
While research into the full spectrum of biological activities of this compound is ongoing, preliminary investigations and the known bioactivities of its structural analogs suggest potential roles in neuroprotection and as an anticoagulant. The coumarin scaffold is a well-established pharmacophore, and substitutions on the coumarin ring, such as the bromo, hydroxyl, and nitro groups present in this compound, can significantly modulate its biological profile.
Identification and Characterization of Specific Molecular Targets and Signaling Pathways
Anticoagulant Activity:
The anticoagulant activity of 4-hydroxycoumarin derivatives is well-documented, with these compounds typically functioning as vitamin K antagonists. mdpi.comnih.gov Their primary molecular target is the enzyme vitamin K 2,3-epoxide reductase (VKOR). nih.gov This enzyme is a crucial component of the vitamin K cycle, which is essential for the post-translational modification (carboxylation) of several blood clotting factors.
By inhibiting VKOR, 4-hydroxycoumarin derivatives prevent the reduction of vitamin K epoxide to vitamin K, thereby limiting the availability of the reduced form of vitamin K required for the carboxylation and activation of clotting factors II, VII, IX, and X. hu.edu.jo This disruption of the coagulation cascade leads to a decrease in the production of functional clotting factors, resulting in an anticoagulant effect.
Table 1: Anticoagulant Activity of Selected Coumarin Derivatives
| Compound | Reported Anticoagulant Activity | Putative Molecular Target |
| 4-Hydroxycoumarin Derivatives | General Anticoagulant | Vitamin K 2,3-epoxide reductase (VKOR) nih.gov |
| 6-Bromo-4-hydroxycoumarin | Significant, with rapid short duration | Likely Vitamin K 2,3-epoxide reductase (VKOR) mdpi.com |
| Warfarin | Clinically used anticoagulant | Vitamin K 2,3-epoxide reductase (VKOR) hu.edu.jo |
Neuroprotection:
Currently, there is a lack of specific research findings detailing the neuroprotective activities of this compound at the molecular level. While some coumarin derivatives have been investigated for their potential neuroprotective effects, stemming from their antioxidant and anti-inflammatory properties, specific molecular targets and signaling pathways for this compound in the context of neuroprotection have not yet been identified or characterized in the scientific literature. Further research is required to explore this potential therapeutic avenue.
Future Research Directions and Translational Perspectives for 6 Bromo 4 Hydroxy 8 Nitrocoumarin Research
Exploration of Novel and Sustainable Synthetic Routes
Key areas of exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields. For related compounds, such as 6-bromo-4-(chloromethyl)-7-hydroxycoumarin, microwave heating has been shown to dramatically shorten the initial condensation step from hours to minutes. researchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher reproducibility, scalability, and safety, especially for nitration reactions which can be exothermic.
Green Catalysis: The use of solid acid catalysts or biocatalysts could replace traditional corrosive and hazardous acid catalysts like methanesulfonic acid, which is used in the synthesis of related bromo-hydroxycoumarin derivatives. rsc.org
One-Pot Syntheses: Designing a synthetic cascade where multiple reaction steps are performed in a single reactor without isolating intermediates would improve efficiency and reduce solvent waste.
Table 1: Comparison of Synthetic Methodologies for Coumarin (B35378) Synthesis
| Methodology | Traditional Synthesis | Novel & Sustainable Routes |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Consumption | High | Lower (e.g., with microwave) |
| Solvent/Reagent Use | Often uses hazardous acids and excess solvents | Reduced solvent use, recyclable catalysts |
| Safety | Risks associated with exothermic reactions and hazardous materials | Enhanced safety through controlled conditions (e.g., flow chemistry) |
| Yield & Purity | Variable | Often improved |
Integration of Advanced Artificial Intelligence and Machine Learning in Predictive Modeling and Design
Future applications include:
Predictive Modeling: ML models can be trained on existing data from coumarin libraries to predict the biological activities, physicochemical properties, and potential toxicity of novel derivatives of 6-Bromo-4-hydroxy-8-nitrocoumarin before they are synthesized. nih.gov
De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and diffusion models, can design entirely new molecules based on the this compound scaffold, optimized for specific therapeutic targets. nih.gov
Reaction Prediction and Retrosynthesis: AI tools can predict the outcomes of chemical reactions and suggest optimal synthetic pathways, which would be invaluable for creating complex derivatives and overcoming synthetic challenges. researchgate.netresearchgate.net
Synergistic Combination Screening: Deep learning models can analyze large datasets to predict synergistic effects between this compound derivatives and other drugs, identifying promising combination therapies. frontiersin.org
Table 2: AI/ML Applications in this compound Research
| AI/ML Tool | Application | Potential Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Prioritization of synthetic targets with high predicted potency. |
| Generative Adversarial Networks (GANs) | Design novel coumarin derivatives with desired properties. | Identification of new, patentable chemical entities. |
| Deep Neural Networks (DNNs) | Predict synergistic drug combinations. | Discovery of effective combination therapies for complex diseases. frontiersin.org |
| Natural Language Processing (NLP) | Extract insights from vast scientific literature. | Accelerated hypothesis generation and literature review. |
Deeper Elucidation of Mechanistic Profiles through Multi-Omics Approaches
To fully understand the biological effects of this compound, a systems-level approach is necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the compound's mechanism of action. nih.govnih.gov
Future research should employ:
Transcriptomics (RNA-Seq): To identify which genes are up- or down-regulated in cells treated with the compound, revealing the cellular pathways that are affected. arvojournals.org
Proteomics: To quantify changes in protein expression and post-translational modifications, providing a direct link between the compound and cellular functions. arvojournals.org
Metabolomics: To analyze changes in the cellular metabolome, offering insights into how the compound alters metabolic pathways. nih.gov
Integrative Analysis: The true power of this approach lies in integrating the different "omics" datasets to build comprehensive models of the compound's biological activity and identify potential biomarkers for its effects. cncb.ac.cn
This approach can help to identify the specific cellular targets of this compound and unravel the complex biological networks it modulates. nih.gov
Design and Synthesis of Multi-Targeting Hybrid Molecules Incorporating the this compound Scaffold
Chronic and complex diseases often involve multiple biological targets. The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a promising strategy to develop multi-targeting drugs. rsc.org The this compound scaffold, with its inherent biological activities, is an excellent candidate for creating such hybrids. nih.gov
Potential hybrid designs include:
Coumarin-Thiazole Hybrids: Thiazole derivatives are known for a range of bioactivities. Combining this moiety could lead to agents with dual mechanisms of action. rsc.org
Coumarin-Metal Complexes: Incorporating metal ions, such as ferrocene, can enhance pharmacological effects and improve drug delivery. rsc.orgfrontiersin.org
Coumarin-Triazole Hybrids: 1,2,3-triazole linkers can be used to connect the coumarin scaffold to other pharmacophores, creating novel compounds with unique therapeutic profiles. rsc.org
The bromine atom at the C6 position and the nitro group at the C8 position on the this compound ring offer reactive sites for synthetic modification and conjugation with other molecules. smolecule.com
Table 3: Potential Hybrid Molecules Based on the this compound Scaffold
| Hybrid Partner | Rationale for Hybridization | Potential Therapeutic Area |
| Thiazole Derivatives | Combine antimicrobial/anticancer properties of both scaffolds. rsc.org | Infectious Diseases, Oncology |
| Ferrocene | Introduce unique redox properties and structural diversity. rsc.org | Oncology |
| Acridine (B1665455) Derivatives | DNA intercalating properties of acridine with coumarin's bioactivity. | Oncology |
| Cholinesterase Inhibitors | Potential for dual-target agents for neurodegenerative diseases. frontiersin.org | Neurology |
Development of Targeted Delivery Systems for Enhanced Bioavailability and Specificity (conceptual, not dosage)
A significant challenge in drug development is ensuring that a compound reaches its intended target in the body at a sufficient concentration without affecting healthy tissues. The development of targeted delivery systems for this compound is a crucial translational step.
Conceptual approaches include:
Nanoparticle Encapsulation: Encapsulating the compound within nanoparticles, such as liposomes or polymeric micelles, can improve its solubility, stability, and pharmacokinetic profile. Self-assembled coumarin nanoparticles have been explored for targeted drug delivery. acs.org
Mitochondria-Targeting Systems: Given that some coumarin derivatives can accumulate in mitochondria, conjugating this compound to a mitochondria-targeting moiety (e.g., triphenylphosphonium) could allow for specific delivery to this organelle, which is relevant for certain cancers and metabolic diseases. acs.org
Photo-activated Delivery: The coumarin scaffold is known for its photophysical properties. smolecule.com It may be possible to design delivery systems where the release of this compound is triggered by light of a specific wavelength, allowing for spatiotemporal control over its activity. researchgate.net This has been demonstrated for other coumarin derivatives used as photocleavable protecting groups. researchgate.netresearchgate.net
These advanced delivery systems could significantly enhance the therapeutic index of this compound-based agents, making them more effective and specific.
Q & A
Q. What are the recommended synthetic routes for 6-Bromo-4-hydroxy-8-nitrocoumarin, and what key intermediates should be prioritized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the coumarin scaffold. Begin with bromination of 4-hydroxycoumarin using diatomic interhalogens (e.g., IBr or Br₂ in acetic acid) to introduce the bromo group at position 6 . Subsequent nitration can be achieved with nitric acid in sulfuric acid, though regioselectivity must be controlled by temperature and stoichiometry. Key intermediates include:
- 4-Hydroxycoumarin (base structure)
- 6-Bromo-4-hydroxycoumarin (CAS 4139-61-1, confirmed via H NMR and HR-MS) .
Protect the hydroxyl group during nitration using acetyl or methoxymethyl groups to prevent undesired side reactions .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- H and C NMR : Identify substituent positions (e.g., deshielded aromatic protons for nitro groups, coupling patterns for bromine) .
- HR-MS : Confirm molecular weight (expected [M+H] at m/z 300.97 for CHBrNO) and isotopic patterns for bromine .
- Melting Point Analysis : Compare with literature values to assess purity (e.g., deviations >2°C indicate impurities) .
- X-ray Crystallography (if crystals form): Resolve electron density maps using SHELXL for unambiguous structural confirmation .
Advanced Research Questions
Q. How can regioselective nitration of 6-Bromo-4-hydroxycoumarin be optimized to avoid positional isomers?
- Methodological Answer : Regioselectivity is influenced by electronic effects of substituents. The bromine atom at position 6 deactivates the ring, directing nitration to the less hindered position 7. Key strategies:
- Use mixed acid (HNO/HSO) at 0–5°C to minimize over-nitration.
- Monitor reaction progress via TLC and quench before byproduct formation.
- Computational modeling (e.g., DFT) can predict reactive sites, though experimental validation is essential .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability or sample purity. Mitigation approaches include:
- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., enzyme inhibition vs. cell-based models).
- Purity Checks : Quantify impurities via HPLC (>98% purity required for bioactivity studies) .
- Stereochemical Analysis : Confirm the absence of racemization or tautomers via circular dichroism (CD) or X-ray .
Iterative data triangulation aligns with qualitative research frameworks for resolving inconsistencies .
Q. How do protecting groups influence the reactivity of this compound during further functionalization?
- Methodological Answer :
- Acetyl Protection : Temporarily mask the hydroxyl group using acetic anhydride, enabling nitration or alkylation without side reactions. Deprotect with NaOH/MeOH .
- Methoxymethyl (MOM) Protection : Enhances solubility in nonpolar solvents for coupling reactions (e.g., Suzuki-Miyaura) .
- Monitoring : Use H NMR to confirm protection/deprotection (e.g., acetyl peak at δ 2.3 ppm) .
Q. What mechanistic insights explain the halogenation reactivity of 4-hydroxycoumarin derivatives?
- Methodological Answer : Electrophilic aromatic substitution (EAS) dominates, with bromine acting as an ortho/para director. The hydroxyl group activates the ring, but steric hindrance from bromine at position 6 favors nitration at position 8. Kinetic studies (e.g., varying reaction times) and isotopic labeling (e.g., O in hydroxyl groups) can validate mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
